molecular formula C20H24O11 B3348211 4-Methylumbelliferyl b-D-xylobioside CAS No. 158962-91-5

4-Methylumbelliferyl b-D-xylobioside

Cat. No.: B3348211
CAS No.: 158962-91-5
M. Wt: 440.4 g/mol
InChI Key: OAEJNHLLPXDPCN-WZZSYRLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. It is a conjugate of 4-methylumbelliferone and b-D-xylobiose, which fluoresces upon enzymatic hydrolysis, making it a valuable tool in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-xylobioside involves the condensation of protected 4-methylumbelliferyl b-D-xylopyranoside with a suitable xylobiose derivative. The reaction typically requires the use of glycosylation catalysts and protective groups to ensure selective formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and rigorous quality control measures .

Scientific Research Applications

4-Methylumbelliferyl b-D-xylobioside is widely used in scientific research for the detection and quantification of xylanase activity. It is employed in various fields, including:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme cleaves the glycosidic bond between the xylobiose and 4-methylumbelliferone, resulting in the release of the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the xylanase enzyme .

Comparison with Similar Compounds

4-Methylumbelliferyl b-D-xylobioside is unique in its high sensitivity and specificity for detecting xylanase activity. Similar compounds include:

These compounds are used in various biochemical assays but differ in their enzyme specificity and detection methods.

Properties

IUPAC Name

7-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJNHLLPXDPCN-WZZSYRLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl b-D-xylobioside
Reactant of Route 2
4-Methylumbelliferyl b-D-xylobioside
Reactant of Route 3
4-Methylumbelliferyl b-D-xylobioside
Reactant of Route 4
4-Methylumbelliferyl b-D-xylobioside
Reactant of Route 5
4-Methylumbelliferyl b-D-xylobioside
Reactant of Route 6
4-Methylumbelliferyl b-D-xylobioside

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